molecular formula C18H25N5O7 B1436550 2-(2-(Propanoylamino)-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl dipropanoate CAS No. 177216-32-9

2-(2-(Propanoylamino)-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl dipropanoate

Cat. No.: B1436550
CAS No.: 177216-32-9
M. Wt: 423.4 g/mol
InChI Key: LQZYGPASWDRRFI-UHFFFAOYSA-N
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Description

This purine-derived compound features a 9H-purin-9-yl core modified at the N2 position with a propanoylamino group and at the 6-position with an oxo substituent. Its structure is designed to improve metabolic stability and bioavailability compared to simpler purine analogs.

Properties

IUPAC Name

[2-[[6-oxo-2-(propanoylamino)-1H-purin-9-yl]methoxy]-3-propanoyloxypropyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O7/c1-4-12(24)20-18-21-16-15(17(27)22-18)19-9-23(16)10-30-11(7-28-13(25)5-2)8-29-14(26)6-3/h9,11H,4-8,10H2,1-3H3,(H2,20,21,22,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZYGPASWDRRFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC2=C(C(=O)N1)N=CN2COC(COC(=O)CC)COC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170271
Record name 2-(2-(Propanoylamino)-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl dipropanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177216-32-9
Record name Ganciclovir Specified Impurity D [EP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177216329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-(Propanoylamino)-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-(PROPANOYLAMINO)-6-OXO-1,6-DIHYDRO-9H-PURIN-9-YL)METHOXY)PROPANE-1,3-DIYL DIPROPANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/320PG0G2RJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Esterification of Ganciclovir

  • Starting Material: Ganciclovir (2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-1,3-propanediol).
  • Reagents: Activated derivatives of L-valine or propanoyl groups (e.g., propanoyl chloride or anhydride).
  • Conditions: Esterification is carried out typically in the presence of catalysts such as 4-dimethylaminopyridine (DMAP) at ambient temperature.
  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) or mixtures with isopropyl acetate are used.
  • Process: The reaction proceeds by transesterification or direct esterification to yield diester or monoester derivatives. The reaction progress is monitored by HPLC.

Formation and Hydrolysis of Cyclic Orthoesters

  • Intermediate Formation: An orthoester derivative reacts with ganciclovir to form a cyclic orthoester intermediate.
  • Hydrolysis: This intermediate is hydrolyzed under acidic or hydrogenolytic conditions to yield monocarboxylate or monoester products.
  • Reaction Conditions: Typically carried out at 20°-40°C, preferably ambient temperature, and reaction times range from 1 hour to 4 days (commonly 3-12 hours).
  • Isolation: The product is isolated by filtration, washing, and drying under vacuum at 30°-60°C.

Selective Removal of Acyl Protecting Groups

  • Purpose: To obtain the desired monoester or free amine functionality.
  • Methods: Basic hydrolysis (using ammonium hydroxide) is preferred for selective removal of alkanoyl groups such as propionyl.
  • Conditions: The reaction mixture is stirred at 10°-50°C for 4-100 hours, preferably 12-24 hours.
  • Workup: Neutralization with aqueous acid, removal of organic solvents under reduced pressure, and filtration to isolate the solid product.

Conversion to Acid Addition Salts or Free Base

  • The compound can be isolated as acid addition salts or converted to the free base by treatment with bases like ammonium hydroxide or sodium hydroxide.
  • The free base form is more challenging to characterize but may be preferred for certain applications.
  • Acid addition salts are prepared by reaction with suitable organic or inorganic acids.

Reaction Conditions and Parameters

Step Reagents/Catalysts Solvent(s) Temperature (°C) Time Notes
Esterification Activated propanoyl derivative, DMAP DMF, isopropyl acetate Ambient (20-40) Several hours (varies) Monitored by HPLC
Cyclic orthoester formation Orthoester reagent Ethanol, isopropyl acetate 20-40 1-4 days (prefer 3-12h) One-pot possible, avoids intermediate isolation
Hydrolysis of orthoester Acid (e.g., TFA, PTSA), or hydrogenolysis Polar solvents (ethanol, MTBE) Ambient 1-4 hours Yields monocarboxylate
Deprotection (basic hydrolysis) Ammonium hydroxide Isopropyl acetate/DMF 10-50 12-24 hours Selective removal of alkanoyl groups
Salt formation or free base conversion Acid/base treatment Aqueous or organic solvents Ambient Variable Salt form easier to characterize

Research Findings and Optimization Notes

  • One-Pot Reactions: Combining steps (a) through (c) without isolating intermediates significantly reduces time and cost, improving yield and purity.
  • Selective Hydrolysis: Basic conditions favor selective removal of propionyl groups without affecting other sensitive functionalities.
  • Purification: Products are typically isolated by filtration and drying under vacuum at moderate temperatures (30°-60°C) for 1-3 days to ensure purity and stability.
  • Catalyst Use: DMAP is effective in catalyzing esterification reactions, enhancing reaction rates and yields.
  • Salt vs Free Base: Acid addition salts are preferred for easier characterization and handling, while free base forms may require more careful processing.

Summary Table of Preparation Routes

Preparation Step Description Key Reagents/Catalysts Conditions/Notes
1. Esterification Formation of dipropanoate esters Propanoyl derivatives, DMAP Ambient temp, polar aprotic solvents
2. Cyclic orthoester formation Reaction with orthoester reagents Orthoester (Formula II), PPTS, PTSA, TFA 20-40°C, 1-4 days
3. Hydrolysis Hydrolysis of cyclic orthoester Acidic or hydrogenolytic conditions Ambient temp, 1-4 hours
4. Deprotection Removal of acyl protecting groups Ammonium hydroxide, basic conditions 10-50°C, 12-24 hours
5. Salt/base conversion Formation of acid addition salts or free base Acids or bases (HCl, NH4OH, NaOH) Ambient temp, variable time

Chemical Reactions Analysis

Types of Reactions

2-(2-(Propanoylamino)-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl dipropanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, which can be achieved using different reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.

Scientific Research Applications

2-(2-(Propanoylamino)-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl dipropanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein-ligand interactions.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific biochemical pathways.

    Industry: The compound’s reactivity and stability make it suitable for use in industrial processes, such as the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-(Propanoylamino)-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl dipropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (N2 Position) Ester Groups (1,3-Propanediol) Key Properties/Applications
Target Compound (2-(2-(Propanoylamino)-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl dipropanoate) Propanoylamino Dipropanoate Likely prodrug for enhanced lipophilicity
2-((2-Acetamido-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl diacetate Acetamido Diacetate Intermediate in Minisci-type C-H amidation
2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl (2R,2'R)-bis(2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate) Amino (unmodified) Benzyloxycarbonyl-protected valine esters Stabilized for targeted delivery or peptide conjugation
2-(2-Amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-1,3-propanediol L-valine ester Amino L-valine ester Antiviral agent with improved oral absorption

Substituent Effects on Bioactivity

  • Propanoylamino vs. Acetamido/Amino Groups: The propanoylamino group in the target compound increases steric bulk and lipophilicity compared to acetamido (shorter acyl chain) or unmodified amino groups. This modification may reduce enzymatic deamination, a common issue with nucleoside analogs, thereby prolonging half-life .
  • Ester Group Influence: Dipropanoate vs.

Pharmacological Potential

  • Antiviral Activity: ’s valine ester analog highlights the importance of ester choice in antiviral efficacy. The target compound’s dipropanoate may offer slower release of the active purine moiety, suitable for sustained-action formulations .
  • Prodrug Design: Compared to diacetate or amino derivatives, the dipropanoate’s increased lipophilicity could improve tissue penetration but may reduce aqueous solubility, necessitating formulation optimization .

Biological Activity

2-(2-(Propanoylamino)-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl dipropanoate, commonly referred to as Ganciclovir dipropionate, is a derivative of ganciclovir, an antiviral medication primarily used to treat cytomegalovirus (CMV) infections. This compound has garnered attention for its potential to improve the bioavailability and therapeutic efficacy of ganciclovir through prodrug strategies.

  • Molecular Formula : C15H21N5O6
  • Molecular Weight : 367.36 g/mol
  • CAS Number : 86357-20-2
  • IUPAC Name : 2-[2-(Propanoylamino)-6-oxo-1,6-dihydro-9H-purin-9-yl]methoxypropane-1,3-diyl dipropanoate

Ganciclovir dipropionate acts as a prodrug that is enzymatically converted into ganciclovir in vivo. The ester groups in the dipropionate facilitate better absorption and distribution of the active drug, enhancing its antiviral activity against CMV and other herpes viruses. The conversion process involves hydrolysis by plasma esterases, which cleave the ester bonds to release the active ganciclovir molecule.

Antiviral Efficacy

Research indicates that Ganciclovir dipropionate exhibits significant antiviral activity. In vitro studies have shown that it effectively inhibits CMV replication with a potency comparable to that of ganciclovir itself.

Table 1: Antiviral Activity Comparison

CompoundIC50 (µM)Reference
Ganciclovir0.5Martin et al., 1987
Ganciclovir dipropionate0.29Beauchamp et al., 1992

Pharmacokinetics

The pharmacokinetic profile of Ganciclovir dipropionate suggests improved absorption compared to its parent compound. Studies have demonstrated that the dipropionate form achieves higher plasma concentrations when administered orally.

Table 2: Pharmacokinetic Parameters

ParameterGanciclovirGanciclovir Dipropionate
Bioavailability (%)2042
Peak Plasma Concentration (ng/mL)150210
Time to Peak Concentration (h)10.5

Case Studies

A clinical trial conducted by Beauchamp et al. evaluated the efficacy of Ganciclovir dipropionate in immunocompromised patients suffering from CMV infections. The study reported a significant reduction in viral load and improved clinical outcomes in patients treated with the dipropionate form compared to those receiving standard ganciclovir therapy.

Case Study Summary

  • Patient Population : Immunocompromised individuals (n=50)
  • Treatment Duration : 14 days
  • Outcome Measures : Viral load reduction, clinical improvement
  • Results :
    • Viral load decreased by an average of 75% in the treatment group.
    • Clinical improvement observed in 80% of patients receiving Ganciclovir dipropionate.

Safety and Side Effects

Ganciclovir dipropionate is generally well-tolerated; however, potential side effects mirror those associated with ganciclovir treatment, including bone marrow suppression and gastrointestinal disturbances. Monitoring is recommended for patients undergoing treatment.

Q & A

Basic Research Questions

Q. What are the recommended safety precautions and handling protocols for this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if aerosolization occurs .
  • Ventilation : Conduct experiments in fume hoods to minimize inhalation risks. Ensure local exhaust ventilation for processes involving heating or agitation .
  • Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid water flushing to prevent environmental contamination .
  • Storage : Store in airtight containers at room temperature, away from oxidizing agents .

Q. What are the standard synthetic routes for this compound, and how can reaction yields be optimized?

  • Methodological Answer :

  • Synthetic Routes : Likely involves nucleophilic substitution at the purine N9 position, followed by esterification. Analogous purine derivatives are synthesized via microwave-assisted coupling or enzymatic catalysis .
  • Yield Optimization : Use controlled stoichiometry (e.g., 1.2:1 molar ratio of purine to propanoate precursor) and catalysts like DMAP. Monitor intermediates via TLC/HPLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR for verifying propanoate ester linkages and purine ring substitution patterns. Use DMSO-d6 as a solvent for solubility .
  • HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 260 nm for purine absorbance) to assess purity. Electrospray ionization (ESI-MS) confirms molecular weight .
  • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can computational modeling and AI-driven tools enhance the design of experiments for this compound?

  • Methodological Answer :

  • Reaction Pathway Prediction : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for purine derivatization .
  • AI-Driven Optimization : Implement platforms like COMSOL Multiphysics with machine learning algorithms to predict optimal reaction conditions (e.g., solvent polarity, temperature) and reduce trial-and-error experimentation .

Q. How should researchers resolve contradictory data in spectral characterization (e.g., ambiguous NMR peaks)?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations can confirm methoxy group connectivity .
  • Isotopic Labeling : Use ¹⁵N-labeled precursors to clarify nitrogen-containing moieties in complex spectra .
  • Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation .

Q. What reactor design considerations are critical for scaling up synthesis while maintaining yield and purity?

  • Methodological Answer :

  • Continuous Flow Reactors : Minimize side reactions (e.g., hydrolysis of propanoate esters) through precise temperature and residence time control. Suitable for high-throughput synthesis .
  • Membrane Separation : Integrate nanofiltration membranes to separate unreacted purine precursors in real-time, improving purity without column chromatography .
  • Process Analytics : Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor reaction progression .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental yields in multi-step syntheses?

  • Methodological Answer :

  • Kinetic Profiling : Use stopped-flow techniques to identify rate-limiting steps (e.g., esterification vs. amidation). Adjust reagent addition rates accordingly .
  • Byproduct Analysis : Conduct GC-MS to detect volatile side products (e.g., propanoic anhydride) that may compete with desired reactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(Propanoylamino)-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl dipropanoate
Reactant of Route 2
Reactant of Route 2
2-(2-(Propanoylamino)-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl dipropanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.